molecular formula C11H14F3N3O2 B7046339 N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide

N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide

Cat. No.: B7046339
M. Wt: 277.24 g/mol
InChI Key: OZSBFHPGZOPPDN-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring

Properties

IUPAC Name

N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-10(2,3)17-7(18)6-19-8-4-5-15-9(16-8)11(12,13)14/h4-5H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSBFHPGZOPPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=NC(=NC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide typically involves the reaction of tert-butylamine with 2-(trifluoromethyl)pyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps, including crystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[2-(trifluoromethyl)pyrimidin-4-yl]oxyacetamide is unique due to the combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

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